B1575233 Prostate-specific antigen (165-174)

Prostate-specific antigen (165-174)

Número de catálogo B1575233
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prostate-specific antigen

Aplicaciones Científicas De Investigación

Nanotechnology and Early Diagnosis

Prostate-specific antigen (PSA) is the primary serum marker for the diagnosis of prostate cancer. Recent advances in nanotechnology, like nanoarrays and nanosensors, have been exploring innovative solutions for the early detection of prostate cancer through improved specificity in PSA testing (Jazi, 2020).

SERS Immunoassay for Cancer Biomarker Detection

Plasmonic nanoparticles have been used in Surface-Enhanced Raman Spectroscopy (SERS) immunoassays for the detection of PSA. This approach provides a high selectivity and sensitivity for PSA detection, proving beneficial in the clinical diagnosis of prostate cancer (Yang et al., 2018).

Radiopharmaceuticals and Neuroendocrine Differentiation

In advanced prostate cancer, neuroendocrine differentiation can reduce PSA secretion, making it less reliable as a marker. Radiopharmaceuticals, like bombesin/GRP receptor-targeted tracers, provide alternative diagnostic and therapeutic options for these prostate cancer cases (Giovacchini et al., 2017).

PSA in Clinical Practice and Research

The use of PSA has revolutionized the detection and management of prostate cancer. However, the suboptimal specificity of PSA, leading to unnecessary biopsies, has spurred research into more specific molecular markers and methods to improve clinical outcomes (Savage & Vickers, 2009).

High-throughput Multi-antigen Immunoassays

High-throughput microfluidic fluorescence immunoassay systems have been developed for the specific detection of PSA, among other antigens. This technology is an important step toward advanced immunoassay applications in scientific research and point-of-care testing (Kartalov et al., 2006).

PSA Screening Recommendations

The integration of PSA testing into clinical practice and screening programs has been a topic of debate. The complex link between scientific research and clinical application impacts the consistency of screening recommendations (Sweat, 2001).

PSA Biochemistry and Clinical Application

PSA's specificity to prostate tissue makes it a valuable biomarker for prostate cancer. Its role in therapy monitoring, particularly after prostatectomy, is crucial for indicating residual or metastatic disease (Armbruster, 1993).

PSA as a Therapeutic Target

Research has explored using PSA-specific promoters in adenoviruses to create prostate-specific enhancer-containing viruses. These show selective cytotoxicity for PSA-positive prostate cancer cells, highlighting PSA's potential as a therapeutic target (Rodriguez et al., 1997).

PSA's Role in Clinical Trials

The use of PSA as a surrogate marker in clinical trials for prostate cancer treatment is controversial. It's argued that PSA alone is insufficient to justify surrogate endpoints in phase III trials, necessitating further validation (Collette et al., 2006).

Epidemiology and Screening

The introduction of PSA testing has significantly influenced the epidemiology of prostate cancer, making it the most frequent cancer among men in some regions. The effectiveness and impact of PSA-based screening are still under research (Becker, 2011).

Active Surveillance Strategies

Active surveillance, involving periodic PSA testing, is a management strategy for low-risk prostate cancer. However, the effectiveness and appropriateness of this approach compared to immediate treatment are still being evaluated (Dahabreh et al., 2012).

PSA Density for Early Detection

PSA density (PSAD) has been suggested as a more effective measure than PSA alone to differentiate between benign and malignant prostate diseases (Bretton et al., 1994).

Propiedades

Nombre del producto

Prostate-specific antigen (165-174)

Secuencia

FLTPKKLQCV

Fuente

Homo sapiens (human)

Almacenamiento

Common storage 2-8℃, long time storage -20℃.

Sinónimo

Prostate-specific antigen (165-174)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.